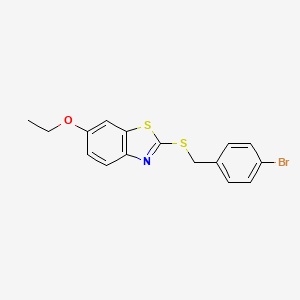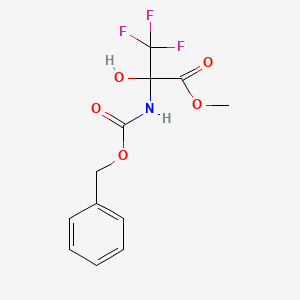
2-(4-Bromo-benzylsulfanyl)-6-ethoxy-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモベンジルスルファニル)-6-エトキシベンゾチアゾールは、ベンゾチアゾールファミリーに属する有機化合物です。ベンゾチアゾールは、構造中に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、ベンゾチアゾール環にブロモベンジルスルファニル基とエトキシ基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
2-(4-ブロモベンジルスルファニル)-6-エトキシベンゾチアゾールの合成は、通常、2-メルカプトベンゾチアゾールと4-ブロモベンジルブロミドを、炭酸カリウム(K2CO3)などの塩基の存在下、アセトンなどの溶媒中で反応させることによって行われます。 。反応は求核置換反応によって進行し、2-メルカプトベンゾチアゾールのチオール基がベンジルブロミドを攻撃し、目的の生成物が生成されます。
工業生産方法
この化合物の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることです。これには、収率と純度を高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。連続フロー反応器やその他の高度な技術を使用して、効率とスケーラビリティを向上させることができます。
3. 化学反応解析
反応の種類
2-(4-ブロモベンジルスルファニル)-6-エトキシベンゾチアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ブロモ基は水素原子に還元され、ベンジルスルファニル誘導体が生成されます。
置換: ブロモ基は、アミンやチオールなどの他の求核剤で置換され、新しい誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)またはパラジウム炭素(Pd / C)などの還元剤を使用できます。
置換: アジ化ナトリウム(NaN3)またはチオ尿素などの求核剤を適切な条件下で使用できます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: ベンジルスルファニル誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ベンゾチアゾール誘導体。
4. 科学研究への応用
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌活性スクリーニングで有望な結果を示しています。.
医学: 特定の生物学的経路を標的とする新薬の開発において、治療剤としての可能性が調査されています。
産業: この化合物は、ユニークな特性を持つ先端材料の開発に役立つ可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the benzothiazole ring. The introduction of the 4-bromophenylmethylsulfanyl group can be achieved through a nucleophilic substitution reaction using 4-bromobenzyl chloride and sodium sulfide. The final step involves the ethoxylation of the benzothiazole ring using ethyl iodide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
化学反応の分析
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Palladium on carbon, hydrogen gas, ethanol, and methanol.
Substitution: Sodium sulfide, 4-bromobenzyl chloride, potassium carbonate, ethyl iodide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted benzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
2-(4-ブロモベンジルスルファニル)-6-エトキシベンゾチアゾールの作用機序は完全に解明されていません。 これは、その用途に応じて、特定の分子標的や経路と相互作用すると考えられています。たとえば、抗菌用途では、細菌の細胞膜を破壊したり、必須酵素を阻害したりして、細胞死を引き起こす可能性があります。関与する正確な分子メカニズムを解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
類似化合物
ベンジルブロミド: ベンジル基は似ていますが、ベンゾチアゾール環がない有機化合物です。.
4-ブロモベンゼンスルホニルクロリド: ブロモ基とスルホニルクロリド基を含みますが、全体的な構造と反応性が異なります。.
1,2,4-トリアゾール誘導体: これらの化合物は、いくつかの構造的類似性を共有しており、生物学的活性を調査されています。.
独自性
2-(4-ブロモベンジルスルファニル)-6-エトキシベンゾチアゾールは、官能基とベンゾチアゾール環の特定の組み合わせによりユニークです。このユニークな構造は、さまざまな研究や産業用途において、明確な化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
- 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
Uniqueness
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. The combination of the bromophenyl, sulfanyl, and ethoxy groups also imparts distinct electronic and steric properties, making it a valuable compound for diverse scientific research applications.
特性
分子式 |
C16H14BrNOS2 |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methylsulfanyl]-6-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C16H14BrNOS2/c1-2-19-13-7-8-14-15(9-13)21-16(18-14)20-10-11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3 |
InChIキー |
LLRWDVZKZNNBML-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11508073.png)
![4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11508078.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508081.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11508088.png)
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11508090.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B11508092.png)
![7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508098.png)
![1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B11508119.png)
![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea](/img/structure/B11508124.png)


![methyl [(4E)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11508142.png)

![8-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508150.png)
